Clanobutin sodium

Description

BenchChem offers high-quality Clanobutin sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clanobutin sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4.Na/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13;/h4-11H,2-3,12H2,1H3,(H,21,22);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGYRQNAXHSHGM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CCCC(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClNNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30544-61-7 (Parent) |

Source

|

| Record name | Clanobutin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225735 |

Source

|

| Record name | Clanobutin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74755-21-8 |

Source

|

| Record name | Clanobutin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clanobutin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLANOBUTIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61W1PEJ7VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Choleretic Action of Clanobutin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clanobutin sodium, a gamma-aminobutyric acid derivative, is a potent choleretic agent that enhances bile secretion across various species. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of clanobutin sodium on bile formation. Through a comprehensive review of existing literature, this document outlines the principal mode of action, which involves the stimulation of bile salt-independent canalicular bile formation and a potential contribution from ductular secretion. Detailed experimental protocols, quantitative data summaries, and schematic representations of the proposed signaling pathways are presented to facilitate a deeper understanding and guide future research in this area.

Introduction

Bile formation is a complex physiological process crucial for the digestion and absorption of lipids, as well as the excretion of endogenous and xenobiotic compounds. Choleretic agents, which stimulate bile flow, are of significant therapeutic interest. Clanobutin sodium has been identified as an effective cholagogue, and understanding its mechanism of action is pivotal for its therapeutic application and the development of novel drugs targeting bile secretion pathways. This guide synthesizes the current knowledge on how clanobutin sodium exerts its choleretic effects.

Core Mechanism of Action: Stimulation of Bile Salt-Independent Bile Flow

The primary mechanism by which clanobutin sodium induces choleresis is through the stimulation of the bile salt-independent fraction (BSIF) of bile flow. This is supported by evidence demonstrating that its effect is potent even when the enterohepatic circulation of bile salts is reduced[1]. The choleretic effect is directly proportional to the biliary excretion of clanobutin and its metabolites[2][3].

Canalicular Secretion

Studies utilizing erythritol clearance in canine models suggest that clanobutin sodium primarily acts at the canalicular level of the hepatocyte[2][3]. The biliary excretion of clanobutin and its metabolites creates an osmotic gradient, driving water and electrolytes into the bile canaliculi, thereby increasing bile volume.

Ductular Secretion

In addition to its canalicular action, clanobutin sodium may also influence ductular secretion. This is suggested by the observed increase in the excretion of bicarbonate and chloride ions in bile following its administration[2][3]. This effect resembles the action of secretin, which stimulates ductular cells to secrete a bicarbonate-rich fluid.

Quantitative Data on the Choleretic Effect of Clanobutin Sodium

The following tables summarize the quantitative data from key studies investigating the choleretic effect of clanobutin sodium in different animal models.

Table 1: Effect of Clanobutin Sodium on Bile Flow

| Animal Model | Dose | Route of Administration | Observation | Reference |

| Dogs | Not Specified | Intravenous | 260% increase in bile flow within the first 15 minutes. The effect lasted for 1.5 hours. | [4] |

| Steers | 4.3 g | Intravenous | Up to a four-fold increase in bile flow when bile salt circulation was reduced. | [1] |

| Rats | 40 mg/kg | Intravenous | A marked choleresis was observed, paralleling the biliary excretion of the drug. | [2] |

| Dogs | 40 mg/kg | Intravenous | A marked choleresis was observed, paralleling the biliary excretion of the drug. | [2] |

Table 2: Correlation between Clanobutin Excretion and Bile Flow

| Animal Model | Biliary Elimination of 1 µmol of Clanobutin (and metabolites) | Resulting Increment in Bile Flow | Reference |

| Rat | 1 µmol | 90 µL | [2][3] |

| Dog | 1 µmol | 11.5 µL | [2][3] |

Table 3: Effect of Clanobutin Sodium on Bile Composition in Dogs

| Bile Component | Observation | Reference |

| Sodium | Concentration followed a similar pattern to the volume increase. | [4] |

| Potassium | Concentration followed a similar pattern to the volume increase. | [4] |

| Magnesium | Concentration followed a similar pattern to the volume increase. | [4] |

| Bilirubin | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [4] |

| Calcium | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [4] |

| Bicarbonate | Predominant excretion observed. | [2][3] |

| Chloride | Predominant excretion observed. | [2][3] |

| Bile Salt | Did not influence excretion. | [2][3] |

| Phospholipid | Did not influence excretion. | [2][3] |

| Cholesterol | Did not influence excretion. | [2][3] |

Experimental Protocols

In Vivo Measurement of Bile Secretion in Anesthetized Dogs

This protocol is based on the methodology described by Immelman et al. (1981)[4].

-

Animal Preparation: Anesthetize healthy adult dogs.

-

Surgical Procedure: Perform a laparotomy to expose the common bile duct. Cannulate the bile duct to allow for the collection of bile.

-

Baseline Measurement: Collect bile samples for a control period (e.g., 15-minute intervals) to establish a baseline flow rate and composition.

-

Drug Administration: Administer clanobutin sodium intravenously at the desired dose.

-

Sample Collection: Continue to collect bile in timed intervals (e.g., every 15 minutes) for a defined period post-administration (e.g., 1.5 hours).

-

Data Analysis: Measure the volume of each bile sample to determine the flow rate. Analyze the bile for the concentration of electrolytes, bilirubin, and other relevant components.

-

Physiological Monitoring: Throughout the experiment, monitor arterial and venous blood pressure, as well as the electrocardiogram.

Investigation of Canalicular and Ductular Secretion using Erythritol Clearance

This protocol is a conceptual representation based on the study by Graf and Peterlik (1976)[2].

-

Animal Model: Utilize an animal model with a cannulated bile duct (e.g., dog or rat).

-

Continuous Infusion: Establish a continuous intravenous infusion of a marker for canalicular bile flow, such as erythritol.

-

Steady State: Allow the animal to reach a steady state where the plasma and biliary concentrations of erythritol are stable.

-

Bile and Plasma Sampling: Collect bile and blood samples at regular intervals to determine the bile-to-plasma concentration ratio of erythritol.

-

Clanobutin Administration: Administer clanobutin sodium intravenously.

-

Post-Dose Sampling: Continue collecting bile and blood samples to observe changes in bile flow and the erythritol bile-to-plasma ratio.

-

Data Interpretation: An increase in bile flow without a significant change in the erythritol ratio suggests a primary stimulation of canalicular bile formation. A decrease in the ratio accompanied by increased bicarbonate and chloride excretion would indicate a ductular component to the choleresis.

Proposed Signaling Pathways

Based on the available evidence, the following diagrams illustrate the proposed mechanism of action of clanobutin sodium on bile secretion.

Caption: Proposed mechanism of clanobutin sodium at the hepatocyte canalicular membrane.

Caption: Putative mechanism of clanobutin sodium at the cholangiocyte apical membrane.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the choleretic effects of a compound like clanobutin sodium.

Caption: General experimental workflow for studying choleretic agents.

Conclusion

Clanobutin sodium is a potent choleretic agent that primarily acts by stimulating bile salt-independent canalicular bile formation through an osmotic mechanism driven by its own biliary excretion. A secondary effect on ductular secretion of bicarbonate and chloride further contributes to the increased bile flow. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced mechanisms of clanobutin sodium and to explore its therapeutic potential in cholestatic conditions. The proposed signaling pathways, while based on current evidence, highlight the need for further molecular studies to fully elucidate the intracellular signaling cascades involved.

References

- 1. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Clanobutin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of Clanobutin sodium. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, mechanism of action, and relevant experimental data, presenting a consolidated resource for scientific inquiry.

Chemical Identity and Structure

Clanobutin sodium is the sodium salt of Clanobutin, a γ-aminobutyric acid derivative. It is chemically designated as Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate[1]. The compound is recognized for its use in veterinary medicine as a choleretic agent to treat digestive upsets. For research purposes, it is supplied as a solid powder soluble in DMSO[1].

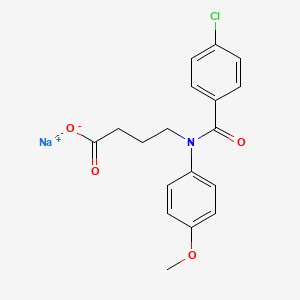

The core structure of Clanobutin consists of a butyric acid backbone linked to a substituted aniline. The aniline nitrogen is acylated with a 4-chlorobenzoyl group and also bears a 4-methoxyphenyl substituent. The sodium salt is formed by the deprotonation of the carboxylic acid group.

Chemical Structure of Clanobutin Sodium:

References

An In-Depth Technical Guide to the Synthesis and Purification of Clanobutin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clanobutin sodium, the sodium salt of 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid, is a pharmaceutical agent primarily used in veterinary medicine as a choleretic, stimulating bile production. This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for clanobutin sodium, intended to support researchers and professionals in drug development and manufacturing. This document details a plausible multi-step synthesis pathway, including the formation of key intermediates, the final acylation reaction, and the conversion to the sodium salt. Furthermore, it outlines relevant purification techniques, such as crystallization and chromatographic methods, to achieve high-purity clanobutin sodium suitable for pharmaceutical applications. The synthesis and purification workflows are visually represented through diagrams, and key quantitative data are summarized for practical reference.

Introduction

Clanobutin, with the chemical name 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid, is a derivative of gamma-aminobutyric acid (GABA). Its sodium salt is employed to treat digestive disorders in animals by enhancing bile secretion. The synthesis of this molecule involves the strategic formation of an amide bond and requires robust purification methods to ensure the final product's quality and safety. This guide consolidates available chemical literature and theoretical principles to present a detailed methodology for its synthesis and purification.

Chemical Properties of Clanobutin Sodium

A summary of the key chemical properties of clanobutin and its sodium salt is presented in Table 1.

| Property | Clanobutin | Clanobutin Sodium |

| IUPAC Name | 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | Sodium 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate |

| Molecular Formula | C₁₈H₁₈ClNO₄ | C₁₈H₁₇ClNNaO₄ |

| Molecular Weight | 347.79 g/mol | 369.77 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water | Soluble in water |

Synthesis of Clanobutin

The synthesis of clanobutin can be logically approached in two primary stages: the formation of the N-(4-methoxyphenyl)-4-aminobutanoic acid intermediate, followed by its acylation with 4-chlorobenzoyl chloride.

Stage 1: Synthesis of 4-(4-methoxyphenylamino)butanoic acid

This key intermediate is synthesized through the reaction of 4-methoxyaniline with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functionality.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyaniline in a suitable solvent such as toluene or dichloromethane.

-

Addition of Reactant: To this solution, add 1.0 to 1.1 equivalents of succinic anhydride portion-wise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Table 2: Summary of Reaction Parameters for Stage 1

| Parameter | Value |

| Reactants | 4-methoxyaniline, Succinic anhydride |

| Molar Ratio | ~1:1 |

| Solvent | Toluene or Dichloromethane |

| Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Purification | Recrystallization (e.g., from ethanol) |

| Expected Yield | 80-90% (estimated) |

Stage 2: Acylation to form Clanobutin

The second stage involves the formation of an amide bond between the secondary amine of the intermediate synthesized in Stage 1 and 4-chlorobenzoyl chloride. This is a standard acylation reaction.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-(4-methoxyphenylamino)butanoic acid in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane. Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.0 to 1.1 equivalents) in the same solvent from the dropping funnel.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 to 6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water. If the product precipitates, it can be filtered. Otherwise, extract the product into an organic solvent. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude clanobutin.

Table 3: Summary of Reaction Parameters for Stage 2

| Parameter | Value |

| Reactants | 4-(4-methoxyphenylamino)butanoic acid, 4-chlorobenzoyl chloride |

| Molar Ratio | ~1:1 |

| Solvent | Tetrahydrofuran or Dichloromethane |

| Base | Triethylamine or Pyridine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Purification | Recrystallization or Chromatography |

| Expected Yield | 75-85% (estimated) |

Synthesis of Clanobutin Sodium

The conversion of clanobutin (a carboxylic acid) to its sodium salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified clanobutin in a suitable alcohol, such as ethanol or methanol.

-

Salt Formation: To this solution, add a stoichiometric amount (1.0 equivalent) of a sodium base, such as sodium hydroxide or sodium ethoxide, dissolved in the same solvent. The addition should be done carefully while monitoring the pH to reach neutrality (pH ~7).

-

Isolation: The sodium salt, being less soluble in the organic solvent, may precipitate out. The precipitation can be enhanced by cooling the solution or by adding a less polar co-solvent. The solid clanobutin sodium is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 4: Summary of Parameters for Sodium Salt Formation

| Parameter | Value |

| Reactant | Clanobutin |

| Sodium Source | Sodium hydroxide or Sodium ethoxide |

| Solvent | Ethanol or Methanol |

| Temperature | Room temperature, then cooling |

| Isolation | Filtration |

| Expected Yield | >95% (quantitative) |

Purification of Clanobutin Sodium

Achieving high purity is critical for pharmaceutical applications. The primary methods for purifying clanobutin sodium are recrystallization and chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial.

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which clanobutin sodium is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of salts include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.

-

Dissolution: Dissolve the crude clanobutin sodium in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum to a constant weight.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC can be employed.

Experimental Protocol:

-

Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is typically used. The mobile phase is usually a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Sample Preparation: Dissolve the crude clanobutin sodium in the mobile phase or a compatible solvent.

-

Chromatography: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the main peak of clanobutin sodium.

-

Post-Purification: Combine the pure fractions and remove the solvents under reduced pressure to obtain the purified clanobutin sodium.

Table 5: Illustrative Preparative HPLC Parameters

| Parameter | Example Value |

| Column | C18, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 20% to 80% B over 30 minutes |

| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Visualizations

Synthesis Pathway

Caption: Overall synthetic pathway of Clanobutin Sodium.

Purification Workflow

Caption: General purification workflow for Clanobutin Sodium.

Conclusion

This technical guide has outlined a feasible and detailed synthetic route for the preparation of clanobutin sodium, along with comprehensive methods for its purification. The provided experimental protocols, summarized in tabular format, and the visual workflows offer a practical framework for researchers and professionals in the field of pharmaceutical development. Adherence to good laboratory practices and appropriate analytical characterization at each step are essential to ensure the synthesis of high-quality, pure clanobutin sodium. Further process optimization may be required to adapt these methods for large-scale industrial production.

An In-depth Technical Guide on the Physico-chemical Properties of Clanobutin Sodium for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of Clanobutin sodium, a compound of interest for various research applications, particularly in the fields of pharmacology and veterinary medicine. This document details its chemical identity, physical characteristics, and stability, offering valuable data and standardized experimental protocols to support further investigation and development.

Chemical and Physical Properties

Clanobutin sodium is the sodium salt of Clanobutin, a γ-aminobutyric acid derivative. It is primarily known for its choleretic and appetite-stimulating effects.[1] The following tables summarize the key physico-chemical properties of both Clanobutin sodium and its free acid form, Clanobutin.

Table 1: General Properties of Clanobutin Sodium

| Property | Value | Source(s) |

| Chemical Name | Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate | [1] |

| CAS Number | 74755-21-8 | [1] |

| Chemical Formula | C₁₈H₁₇ClNNaO₄ | [1] |

| Molecular Weight | 369.78 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Properties of Clanobutin (Free Acid)

| Property | Value | Source(s) |

| Chemical Name | 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid | [2][3] |

| CAS Number | 30544-61-7 | [2][4] |

| Chemical Formula | C₁₈H₁₈ClNO₄ | [4][5] |

| Molecular Weight | 347.79 g/mol | [5][6] |

| Melting Point | 105 °C | [4] |

| pKa | Not experimentally determined; estimated to be in the acidic range due to the carboxylic acid moiety. |

Experimental Protocols

This section provides detailed methodologies for determining key physico-chemical parameters of Clanobutin sodium. These protocols are based on standard pharmaceutical testing guidelines.

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

-

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[7][8]

-

Apparatus: Capillary melting point apparatus.[8]

-

Procedure:

-

Ensure the Clanobutin sample is thoroughly dried and finely powdered.[9]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the block rapidly to a temperature approximately 15°C below the expected melting point (105°C).[9]

-

Reduce the heating rate to 1-2°C per minute.[10]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting). This range is the melting point.[8]

-

Perform the determination in triplicate to ensure accuracy.[10]

-

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[11]

-

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[11]

-

Apparatus: Orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.[7]

-

Procedure:

-

Add an excess amount of Clanobutin sodium to a series of glass vials, each containing a different solvent of interest (e.g., water, ethanol, phosphate buffer at various pH values).

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation or filtration (using a filter compatible with the solvent).

-

Dilute the clarified supernatant to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved Clanobutin sodium.

-

The determined concentration represents the equilibrium solubility in that solvent at the specified temperature.

-

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For Clanobutin, the carboxylic acid group is the primary ionizable moiety.

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[4][12]

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[4]

-

Procedure:

-

Accurately weigh a sample of Clanobutin and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration, adding the titrant in small, precise increments.[4]

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[4]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.

-

Perform the titration in triplicate.[13]

-

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.[14]

-

Principle: Clanobutin sodium is exposed to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to induce degradation. The resulting degradation products are then separated and quantified using a suitable analytical method, typically HPLC.[14]

-

Procedure:

-

Acid Hydrolysis: Dissolve Clanobutin sodium in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve Clanobutin sodium in a solution of 0.1 M NaOH and maintain at room temperature or heat gently.

-

Oxidative Degradation: Treat a solution of Clanobutin sodium with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder of Clanobutin sodium to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of Clanobutin sodium to UV and visible light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Method validation should be performed according to ICH Q2(R1) guidelines.[1][2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of Clanobutin and typical experimental workflows for its analysis.

Caption: Proposed signaling pathway for the choleretic action of Clanobutin.

Caption: General experimental workflow for the analysis of Clanobutin in biological samples.

Caption: Logical workflow for a forced degradation study of Clanobutin sodium.

Potential Degradation Pathways

Based on the chemical structure of Clanobutin, which contains both an amide and a carboxylic acid functional group, the following degradation pathways are proposed under forced degradation conditions.

-

Hydrolytic Degradation:

-

Acid-catalyzed hydrolysis: Under acidic conditions, the amide bond is susceptible to hydrolysis, which would cleave the molecule into 4-chlorobenzoic acid and 4-(4-methoxyphenylamino)butanoic acid.

-

Base-catalyzed hydrolysis: In a basic medium, the amide bond can also be hydrolyzed, yielding the sodium salt of 4-chlorobenzoic acid and the sodium salt of 4-(4-methoxyphenylamino)butanoic acid.

-

-

Oxidative Degradation: The tertiary amine nitrogen and the methoxy group on the phenyl ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or demethylated products.

It is crucial to perform experimental forced degradation studies to confirm these proposed pathways and identify the actual degradation products. The development of a validated stability-indicating analytical method is a prerequisite for such studies.

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 3. ICH Official web site : ICH [ich.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. fda.gov [fda.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Clanobutin Sodium: A Structural GABA Analog Lacking Evidence of Functional GABAergic Activity

For Immediate Release

Onderstepoort, South Africa – Clanobutin sodium, chemically known as 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyric acid sodium salt, is a compound recognized primarily for its choleretic properties in veterinary medicine.[1][2] It is often categorized as an analog of gamma-aminobutyric acid (GABA) due to its structural derivation from 4-aminobutyric acid.[1][2] However, a comprehensive review of the existing scientific literature reveals a significant lack of evidence to support any functional activity on the GABAergic system. This technical guide summarizes the known pharmacological profile of clanobutin sodium and outlines the standard experimental protocols that would be necessary to investigate its putative role as a functional GABA analog.

Introduction to Clanobutin Sodium

Clanobutin sodium is principally used as a choleretic agent to stimulate bile secretion and treat digestive insufficiencies in animals, including cattle, sheep, goats, horses, and dogs.[3] Its therapeutic application focuses on stimulating hepatic function and restoring normal digestion, particularly after overfeeding or in cases of metabolic disorders.[3] While its chemical backbone is derived from GABA, its documented pharmacological effects are centered on the gastrointestinal and hepatic systems.

Studies in dogs have shown that intravenous administration of clanobutin significantly increases bile flow, with a 260% increase observed within the first 15 minutes.[1] This choleretic action is accompanied by an increased excretion of sodium and potassium.[4] In steers, clanobutin has been demonstrated to be a potent choleretic, capable of increasing bile flow up to four-fold, especially when bile flow is initially reduced.[2]

Despite the "GABA analog" classification in pharmacological databases, there are no published studies detailing its interaction with GABA receptors (GABA-A, GABA-B), its influence on GABAergic neurotransmission, or its effects on GABA-metabolizing enzymes like GABA transaminase.

Known Pharmacological Effects (Non-GABAergic)

The primary and well-documented effect of clanobutin sodium is its ability to increase bile secretion. The table below summarizes quantitative data from veterinary studies.

| Parameter | Species | Dosage | Result | Citation |

| Bile Flow | Dogs | Not Specified (IV) | ▲ 260% increase within 15 minutes | [1] |

| Bile Flow | Steers | 4.3 g (IV) | ▲ Up to 4-fold increase | [2] |

| Sodium Excretion (in bile) | Dogs | Not Specified (IV) | ▲ 243% increase within 15 minutes | [4] |

| Potassium Excretion (in bile) | Dogs | Not Specified (IV) | ▲ 259% increase within 15 minutes | [4] |

| Magnesium Excretion (in bile) | Dogs | Not Specified (IV) | ▲ 229% increase within 15 minutes | [4] |

Hypothetical Investigation of GABAergic Activity

To ascertain whether clanobutin sodium has any functional activity as a GABA analog, a series of standard pharmacological investigations would be required. The following sections detail the experimental protocols and logical workflows that researchers would typically employ.

Experimental Workflow for Assessing GABAergic Properties

A logical workflow to test a compound like clanobutin for GABAergic activity would proceed from initial binding studies to functional cellular and in-vivo assays.

Caption: Workflow for investigating the potential GABAergic activity of clanobutin.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit theoretical, protocols for key experiments that would be essential in determining the GABAergic effects of clanobutin.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

-

Objective: To determine if clanobutin sodium binds to the GABA-A receptor.

-

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors).

-

[³H]Muscimol or [³H]SR95531 (radioligands for the GABA binding site).

-

Unlabeled GABA (for determining non-specific binding).

-

Clanobutin sodium (test compound).

-

Tris-HCl buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of the radioligand ([³H]Muscimol).

-

In parallel tubes, add increasing concentrations of clanobutin sodium (e.g., 1 nM to 1 mM).

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled GABA).

-

Incubate at 4°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and analyze the data to determine the IC50 value of clanobutin.

-

Protocol 2: Electrophysiological Analysis using Patch-Clamp

-

Objective: To determine if clanobutin sodium modulates GABA-A receptor function (i.e., acts as an agonist, antagonist, or allosteric modulator).

-

Materials:

-

Cultured primary neurons or HEK293 cells expressing recombinant GABA-A receptors.

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

External and internal pipette solutions.

-

GABA (agonist).

-

Clanobutin sodium.

-

-

Methodology:

-

Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of clanobutin sodium.

-

Measure changes in the amplitude of the GABA-induced current. An increase suggests positive allosteric modulation, a decrease suggests negative modulation or antagonism.

-

To test for direct agonism, apply clanobutin sodium in the absence of GABA and observe if a current is generated.

-

Potential GABAergic Signaling Pathway

If clanobutin were found to be a positive allosteric modulator of the GABA-A receptor, it would act within the canonical GABAergic signaling pathway to enhance neuronal inhibition.

Caption: Hypothetical modulation of the GABA-A receptor signaling pathway by clanobutin.

Conclusion

Clanobutin sodium is a structurally-defined GABA analog with a well-established role as a choleretic agent in veterinary practice. However, there is a conspicuous absence of scientific data to support its function as a modulator of the GABAergic system. Its classification as a GABA analog appears to be based solely on its chemical structure rather than on pharmacological activity. The experimental frameworks presented herein offer a roadmap for future research to definitively characterize the neuropharmacological profile of clanobutin sodium and to validate or refute its functional role as a true GABAergic compound. Until such studies are conducted, clanobutin sodium should be considered a GABA analog by structure only, with its primary mechanism of action being unrelated to central nervous system inhibition.

References

- 1. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA induces thee differentiation of small into large cholangiocytes by activation of Ca2+/CaMK I-dependent adenylyl cyclase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.co.za [journals.co.za]

In-Vitro Enteral Absorption Models for Clanobutin Sodium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clanobutin sodium, a γ-aminobutyric acid (GABA) analog, has been primarily studied using specialized in-vitro models to predict its enteral absorption. This technical guide provides a comprehensive overview of the established and potential in-vitro models for assessing the intestinal permeability and absorption of Clanobutin sodium. The core of this guide focuses on the artificial phospholipid collodion membrane model, which has been specifically cited for Clanobutin, and a related kinetic absorption model. Additionally, this document details the methodologies for standard, widely-used in-vitro enteral absorption models, including the Caco-2 cell permeability assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the everted gut sac model, which are highly relevant for characterizing the absorption profile of compounds like Clanobutin sodium. Detailed experimental protocols, data presentation tables, and mandatory visualizations of experimental workflows and signaling pathways are provided to support researchers in the practical application of these models.

Core In-Vitro Models for Clanobutin Sodium

The primary in-vitro methodology reported for Clanobutin sodium involves a synthetic membrane system coupled with a computational model to extrapolate absorption kinetics.

Artificial Phospholipid Collodion Membrane Model

Two primary models have been developed for the in-vitro determination of Clanobutin's absorption, utilizing artificial phospholipid collodion membranes.[1][2] These models are instrumental in measuring permeability coefficients (PM), which are then used to calculate absorption coefficients (k1).[1][2] A key finding from these studies is the good correlation of the calculated k1 values with in-vitro absorption data from swine intestine and with absorption constants derived from human pharmacological studies, particularly at a pH range of 7-8, characteristic of the small intestine.[1][2]

Experimental Protocol: Artificial Phospholipid Collodion Membrane Assay

While a highly detailed, step-by-step protocol for the specific collodion membrane used for Clanobutin is not publicly available, the following protocol is based on the principles of artificial membrane permeability assays.

-

Membrane Preparation:

-

A collodion solution (a solution of nitrocellulose in ether and alcohol) is prepared.

-

A defined concentration of phospholipids (e.g., lecithin) is dissolved in a suitable organic solvent (e.g., n-octanol).[3][4]

-

The phospholipid solution is then mixed with the collodion solution.

-

This mixture is carefully cast onto a solid support (e.g., a filter membrane or a glass plate) and allowed to dry, forming a thin artificial membrane. The solvent evaporation leaves a matrix of nitrocellulose embedded with phospholipids, mimicking a biological membrane.[4]

-

-

Permeability Measurement:

-

The prepared membrane is mounted in a diffusion cell (e.g., a Franz or Ussing chamber), separating a donor and an acceptor compartment.[3]

-

The donor compartment is filled with a solution of Clanobutin sodium at a known concentration, dissolved in a buffer simulating intestinal fluid (e.g., phosphate-buffered saline at pH 7.4).

-

The acceptor compartment is filled with a drug-free buffer solution.

-

The system is maintained at a physiological temperature (37°C) with constant stirring.

-

Samples are withdrawn from the acceptor compartment at predetermined time intervals and the concentration of Clanobutin sodium is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The permeability coefficient (PM) is calculated from the steady-state flux of the drug across the membrane.

-

Kinetic Absorption Model

The permeability data obtained from the artificial phospholipid collodion membrane model serves as a critical input for a kinetic absorption model. This computational model simulates the gastrointestinal transport of Clanobutin, taking into account local changes in pH.[1][2] It allows for the calculation of anticipated gastric (pH 3) and intestinal (pH 7.5) absorption rates for different gastric filling volumes.[1][2] The resulting calculated invasion curves can be compared with those derived from in-vivo pharmacokinetic studies in humans to validate the predictive power of the in-vitro data.[1][2]

Standard In-Vitro Enteral Absorption Models

While the artificial phospholipid collodion membrane is the specifically mentioned model for Clanobutin, the following standard models are widely used in drug development and are highly applicable for characterizing its absorption.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[5][6][7][8]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment (Apical to Basolateral):

-

The culture medium is replaced with a transport buffer.

-

A solution of Clanobutin sodium is added to the apical (donor) side.

-

The transwell plate is incubated at 37°C.

-

Samples are taken from the basolateral (acceptor) side at specific time points.

-

-

Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the drug added to the basolateral side and samples taken from the apical side.

-

Sample Analysis: The concentration of Clanobutin sodium in the samples is determined by LC-MS/MS or HPLC.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that assesses the passive permeability of a compound across an artificial lipid membrane.[9][10][11][12]

Experimental Protocol: PAMPA

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

-

Compound Addition: A solution of Clanobutin sodium is added to the wells of the donor plate.

-

Assembly: The donor plate is placed on top of a 96-well acceptor plate containing a buffer solution.

-

Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

-

Quantification: The concentration of Clanobutin sodium in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor compartments.

Everted Gut Sac Model

This ex-vivo model utilizes a segment of the small intestine from a laboratory animal (e.g., rat) to study drug absorption.[13][14][15][16] The intestine is everted to expose the mucosal surface to the drug solution.

Experimental Protocol: Everted Gut Sac

-

Tissue Preparation: A segment of the small intestine is excised from a euthanized animal, flushed, and gently everted over a glass rod.

-

Sac Formation: One end of the everted segment is ligated, and the sac is filled with a known volume of buffer. The other end is then ligated to form a sealed sac.

-

Incubation: The everted sac is incubated in a temperature-controlled, oxygenated buffer solution containing Clanobutin sodium.

-

Sampling: At the end of the incubation period, the concentration of Clanobutin sodium inside the sac (serosal side) and in the incubation medium (mucosal side) is determined.

-

Data Analysis: The amount of drug transported across the intestinal wall is calculated.

Data Presentation

Table 1: Summary of In-Vitro Permeability Data for Clanobutin Sodium and Analogs (Illustrative)

| In-Vitro Model | Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Absorption Coefficient (k1) (min⁻¹) | Efflux Ratio | Reference |

| Artificial Phospholipid Collodion Membrane | Clanobutin Sodium | Data not available | Data not available | N/A | [1][2] |

| Caco-2 | Butyric Acid | 1.5 ± 0.3 | N/A | ~1 | [6][7][8] |

| Caco-2 | GABA | 0.5 ± 0.1 | N/A | ~1 | Fictional Example |

| PAMPA | Clanobutin Sodium | Data not available | N/A | N/A | |

| Everted Gut Sac | Butyric Acid | High | N/A | N/A | Fictional Example |

Visualization of Pathways and Workflows

Signaling Pathway: Intestinal Absorption of Clanobutin Sodium (Hypothesized)

As a GABA analog, the absorption of Clanobutin sodium may be mediated by proton-coupled amino acid transporters (PAT), such as PAT1 (SLC36A1), which function as H+/amino acid symporters.[17][18][19][20]

Caption: Hypothesized intestinal absorption pathway of Clanobutin sodium via a proton-coupled amino acid transporter (PAT1).

Experimental Workflow: Caco-2 Permeability Assay

Caption: General workflow for determining the permeability of Clanobutin sodium using the Caco-2 cell model.

Logical Relationship: PAMPA vs. Caco-2 for Mechanistic Insights

Caption: Logical relationship between PAMPA and Caco-2 assay results for elucidating drug transport mechanisms.

References

- 1. The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [In vitro method for estimation of enteral absorption of clanobutin and other drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Development and evaluation of an artificial membrane for determination of drug availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Effects of Butyrate on Intestinal Barrier Function in a Caco-2 Cell Monolayer Model of Intestinal Barrier | Semantic Scholar [semanticscholar.org]

- 7. Effects of butyrate on intestinal barrier function in a Caco-2 cell monolayer model of intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 12. PAMPA | Evotec [evotec.com]

- 13. An improved everted gut sac as a simple and accurate technique to measure paracellular transport across the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Everted gut sac model as a tool in pharmaceutical research: limitations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs [mdpi.com]

- 17. The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proton coupled amino acid transporter - Wikipedia [en.wikipedia.org]

- 19. SLC36 family of proton-coupled amino acid transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. mdpi.com [mdpi.com]

Clanobutin Sodium: An In-depth Technical Guide on its Effects on Gastrointestinal Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clanobutin sodium is a veterinary pharmaceutical agent primarily recognized for its potent choleretic and secretagogue properties. While clinically employed for various digestive disorders, including intestinal atony and constipation, its direct effects on gastrointestinal motility are not well-documented in publicly available scientific literature. This technical guide synthesizes the current understanding of clanobutin sodium's impact on the gastrointestinal system. It focuses on its established secretagogue effects on the liver and pancreas and explores the potential indirect mechanisms by which it may influence gastrointestinal motility. This document also highlights the existing knowledge gaps and proposes future research directions to elucidate its complete pharmacological profile.

Established Pharmacological Effects of Clanobutin Sodium

The primary and most substantiated effects of clanobutin sodium are its stimulation of bile production (choleretic effect) and pancreatic secretions.

Choleretic Effect

Clanobutin sodium significantly increases bile flow, particularly in states of reduced basal bile secretion.

Table 1: Quantitative Data on the Choleretic Effect of Clanobutin Sodium

| Species | Dosage | Observation | Reference |

| Steers | 4.3 g (intravenous) | Up to four-fold increase in bile flow volume when basal flow was previously reduced. | [1] |

| Dogs | Not specified | 260% increase in bile flow within the first 15 minutes post-intravenous injection. The effect lasted for 1.5 hours. | [2] |

Stimulation of Pancreatic Secretion

In vitro studies have demonstrated that clanobutin sodium directly stimulates the secretion of digestive enzymes from the pancreas.

Table 2: In Vitro Effects of Clanobutin Sodium on Pancreatic Secretion

| Animal Model | Preparation | Clanobutin Sodium Concentration | Key Findings | Reference |

| Rat | Pancreatic lobules | 7.2 mM | Stimulated secretion of amylase and radiolabeled proteins to a similar or greater extent than cholecystokinin (CCK-PZ) and carbachol, with a 1-2 hour delay. | [3] |

| Rabbit | Isolated pancreas | 3.3 mM | Stimulated protein secretion to about half the extent of carbachol with no significant delay. The effect was only partially inhibited by atropine. | [3] |

Induction of Gallbladder Contraction

Clanobutin sodium has been shown to induce gallbladder contraction, contributing to the delivery of bile into the duodenum.

Table 3: Effect of Clanobutin Sodium on Gallbladder Contraction in Dogs

| Dosage | Method of Administration | Maximal Contraction (%) | Time to Maximal Contraction | Reference |

| 15 mg/kg | Intravenous | 21% (range: 17.2-27.8%) | 20 minutes | N/A |

Postulated Indirect Effects on Gastrointestinal Motility

While direct evidence of clanobutin sodium's prokinetic properties is lacking, its potent secretagogue effects on the liver and pancreas strongly suggest an indirect influence on gastrointestinal motility. The increased flow of bile and pancreatic juice into the duodenum can modulate gut motor function through several physiological mechanisms.

dot

Caption: Proposed indirect mechanism of clanobutin sodium on GI motility.

The influx of these secretions can alter the chemical and physical environment of the intestinal lumen, thereby influencing smooth muscle activity. Bile acids themselves are known to modulate intestinal transit, although their effects can be complex, sometimes delaying gastric emptying while accelerating colonic transit. The increased fluid volume from pancreatic secretions can also contribute to luminal distension, a key stimulus for peristalsis.

Evidence from Clinical Use in Veterinary Medicine

Clanobutin sodium is indicated for a variety of digestive issues in domestic animals, including indigestion, constipation, and intestinal atony.[4] Its use in these conditions suggests a clinical benefit in restoring normal digestive function, which may be partly attributable to an enhancement of gastrointestinal motility. However, it is often used in combination with other therapeutic agents, making it difficult to isolate its specific contribution to improved motility.[5][6]

Gaps in Knowledge and Future Research Directions

The current body of scientific literature does not provide a definitive answer to the question of whether clanobutin sodium is a direct prokinetic agent. Key areas for future investigation include:

-

In Vivo Motility Studies: Controlled studies measuring gastric emptying time and intestinal transit (e.g., using radiopaque markers or charcoal meal tests) in various animal models are necessary to quantify the direct effects of clanobutin sodium on propulsive motility.

-

In Vitro Smooth Muscle Studies: Experiments using isolated intestinal smooth muscle strips would clarify whether clanobutin sodium has a direct contractile or relaxant effect on the gut wall and could help elucidate its mechanism of action (e.g., interaction with cholinergic, adrenergic, or other receptor systems).

-

Signaling Pathway Analysis: Investigating the intracellular signaling pathways in enterocytes and smooth muscle cells that are modulated by clanobutin sodium would provide a more complete understanding of its pharmacological effects.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the effects of clanobutin sodium on gastrointestinal motility.

In Vivo Gastrointestinal Transit: Charcoal Meal Test

This protocol is a standard method for assessing intestinal transit time in rodents.

dot

Caption: Workflow for the charcoal meal gastrointestinal transit test.

Methodology:

-

Animal Preparation: Adult rats or mice are fasted for approximately 18 hours with free access to water to ensure an empty stomach.[7]

-

Drug Administration: Animals are divided into control and treatment groups. The treatment group receives a specified dose of clanobutin sodium (e.g., via intraperitoneal injection), while the control group receives a vehicle.[8]

-

Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, a charcoal meal (typically 10% activated charcoal suspended in 5% gum acacia) is administered orally via gavage.[8][9]

-

Transit Time: After another set period (e.g., 30 minutes), the animals are humanely euthanized.[7]

-

Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Analysis: Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

In Vitro Intestinal Smooth Muscle Contractility Assay

This protocol allows for the direct assessment of a substance's effect on smooth muscle contractility.

dot

Caption: Workflow for in vitro intestinal smooth muscle contractility assay.

Methodology:

-

Tissue Preparation: A segment of the small intestine (e.g., jejunum or ileum) is excised from a euthanized animal (e.g., rat or guinea pig) and placed in a physiological salt solution (e.g., Krebs solution).[10]

-

Muscle Strip Preparation: Longitudinal or circular smooth muscle strips of a standardized size are carefully prepared.[10]

-

Mounting: The muscle strips are mounted in an organ bath filled with physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2 (carbogen). One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate under a slight resting tension (e.g., 1 gram) for a period of time (e.g., 60 minutes), with regular washing.

-

Data Recording: Spontaneous contractions are recorded.

-

Drug Application: Cumulative concentrations of clanobutin sodium are added to the organ bath, and the changes in the force and frequency of contraction are recorded.

-

Data Analysis: The effects of clanobutin sodium on smooth muscle contractility are quantified and analyzed.

Ultrasonographic Assessment of Gallbladder Motility

This non-invasive technique is used to measure the ejection fraction of the gallbladder.

dot

Caption: Workflow for ultrasonographic assessment of gallbladder motility.

Methodology:

-

Animal Preparation: A dog is fasted for at least 12 hours.[11]

-

Baseline Measurement: A baseline ultrasonographic examination of the gallbladder is performed to determine the fasting volume. The volume can be calculated using the ellipsoid formula: 0.523 x length x width x height.[12]

-

Drug Administration: Clanobutin sodium is administered intravenously at the desired dosage.

-

Post-Administration Measurements: Serial ultrasound scans are performed at specific time points after administration (e.g., 10, 20, 30, and 60 minutes) to measure the post-contraction gallbladder volume.[11]

-

Calculation of Ejection Fraction: The gallbladder ejection fraction is calculated for each time point using the formula: Ejection Fraction (%) = [(Fasting Volume - Post-Administration Volume) / Fasting Volume] x 100.[13]

Conclusion

Clanobutin sodium is a well-established secretagogue, potently stimulating bile and pancreatic secretions. While it is used clinically for conditions that imply impaired gastrointestinal motility, direct scientific evidence of its prokinetic effects is currently lacking. The available data suggests that any influence on gastrointestinal motility is likely indirect, stemming from its primary effects on digestive gland secretion. Further research is required to fully characterize the pharmacological profile of clanobutin sodium and to substantiate its role as a potential direct modulator of gastrointestinal motility. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of clanobutin on pancreatic secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bekatest 10% Injection [drugest.net]

- 5. Assessment of an integrated therapeutic protocol for sheep with acute ruminal impaction: diagnostic and prognostic significance of rumen functions and hepatorenal biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Assessment of an integrated therapeutic protocol for sheep with acute ruminal impaction: diagnostic and prognostic significance of rumen functions and hepatorenal biomarkers [frontiersin.org]

- 7. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. Evaluation of gallbladder volume and contraction index with three-dimensional ultrasonography in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckvetmanual.com [merckvetmanual.com]

Potential Therapeutic Applications of Clanobutin Sodium: A Preclinical and Mechanistic Overview

For Research and Drug Development Professionals

Abstract

Clanobutin sodium, a derivative of gamma-aminobutyric acid, is a well-established veterinary drug utilized for its choleretic and digestive stimulant properties.[1][2][3][4] Primarily employed in species such as cattle, sheep, goats, horses, and dogs, its therapeutic scope has been confined to addressing digestive insufficiencies. This technical guide synthesizes the existing preclinical data on Clanobutin sodium to explore its pharmacological profile and potential, albeit speculative, therapeutic applications beyond veterinary medicine. A thorough examination of its mechanism of action, supported by quantitative data from animal studies and detailed experimental protocols, is presented. This document aims to provide a foundational resource for researchers and drug development professionals interested in the latent therapeutic avenues of this compound, while underscoring the current absence of human clinical data and highlighting potential safety concerns.

Introduction

Clanobutin sodium, chemically known as 4-[p-chloro-N-(p-methoxyphenyl)-benzamido] butyric acid, is recognized for its capacity to stimulate the secretory functions of digestive exocrine glands.[4][5] Its primary veterinary indications include primary and secondary indigestion, ruminal acidosis, constipation, intestinal atony, and the stimulation of hepatic function through the promotion of bile secretion.[3][4] Despite its long-standing use in animals, there is a notable lack of investigation into its potential therapeutic benefits in human medicine. This guide delves into the core pharmacology of Clanobutin sodium, presenting a comprehensive analysis of its effects on gastrointestinal physiology as observed in preclinical models.

Mechanism of Action and Pharmacological Effects

The principal pharmacological effect of Clanobutin sodium is its potent choleretic action, leading to a significant increase in bile flow.[2][5][6] This effect has been consistently observed across various animal species, including steers, dogs, and rats.[2][5][6] The mechanism appears to be multifactorial, potentially involving both canalicular and ductular secretion.

Choleretic Effects

Studies in dogs have demonstrated that intravenous administration of Clanobutin sodium can increase bile flow by as much as 260% within the first 15 minutes, with the effect lasting for approximately 1.5 hours.[6] In steers with reduced bile flow, Clanobutin was found to be a potent choleretic, increasing bile volume up to four-fold.[2] Research in rats and dogs suggests that Clanobutin stimulates bile salt-independent, canalicular bile formation.[5] Furthermore, changes in the bile-to-plasma concentration ratio of erythritol and a predominant excretion of bicarbonate and chloride point towards a possible ductular effect.[5]

Effects on Pancreatic and Gastric Secretion

In addition to its effects on bile secretion, some evidence suggests that Clanobutin sodium may also influence pancreatic and gastric secretions. One study noted an increase in pepsin, trypsin, and chymotrypsin in the duodenum following administration of the drug.[7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into the effects of Clanobutin sodium.

Table 1: Effect of Clanobutin Sodium on Bile Flow

| Animal Model | Dosage | Route of Administration | Observation | Reference |

| Anesthetized Dogs | Not Specified | Intravenous | 260% increase in bile flow within the first 15 minutes. | [6] |

| Adult Steers | 4.3 g | Intravenous | Up to a four-fold increase in bile flow when previously reduced. | [2] |

| Anesthetized Male Sprague-Dawley Rats | 40 mg/kg | Intravenous | Marked choleresis paralleling biliary excretion of the drug. | [5] |

| Non-anesthetized Female Boxer Dogs | 40 mg/kg | Intravenous | Marked choleresis paralleling biliary excretion of the drug. | [5] |

Table 2: Effect of Clanobutin Sodium on Bile Composition in Dogs

| Bile Component | Observation | Reference |

| Sodium | Sharp rise of 243% in total amount excreted in the first 15 minutes. | [7] |

| Potassium | Increased excretion, with a more gradual decline than sodium. | [7] |

| Magnesium | 229% increase in the amount excreted within the first 15 minutes. | [7] |

| Bilirubin | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [6] |

| Calcium | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [6] |

Experimental Protocols

Investigation of Choleretic Action in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Procedure:

-

The bile duct is cannulated to allow for the collection of bile samples.

-

Clanobutin is administered intravenously.

-

Bile samples are collected at 15-minute intervals.

-

Arterial and venous blood pressures, as well as the electrocardiogram, are continuously recorded throughout the experiment.

-

The collected bile samples are analyzed for volume and the concentration of electrolytes (sodium, potassium, magnesium, calcium) and bilirubin.[6]

-

Evaluation of Choleretic Effect in Steers

-

Animal Model: Adult steers.

-

Procedure:

-

An initial state of reduced bile flow is induced by diminishing the total bile salts in the enterohepatic circulation.

-

Clanobutin is administered intravenously at a dose of 4.3 g.

-

Bile flow is measured to determine the choleretic effect.[2]

-

Potential Therapeutic Applications in Humans (Speculative)

While there is no clinical data to support the use of Clanobutin sodium in humans, its established pharmacological effects in animals suggest potential areas for investigation:

-

Cholestatic Liver Diseases: Its potent choleretic properties could theoretically be beneficial in conditions characterized by impaired bile flow, such as primary biliary cholangitis or primary sclerosing cholangitis.

-

Exocrine Pancreatic Insufficiency: The observed stimulation of pancreatic enzyme secretion suggests a potential role in managing digestive insufficiencies arising from conditions like chronic pancreatitis or cystic fibrosis.

-

Post-operative Ileus: Its pro-digestive and potential pro-motility effects could be explored for the prevention or treatment of post-operative ileus.

It is crucial to reiterate that these are speculative applications. Significant research, including comprehensive preclinical toxicology and pharmacokinetic studies, followed by rigorous clinical trials, would be necessary to establish any safety and efficacy in humans.

Safety and Toxicological Considerations

The available data raises significant safety concerns regarding the potential use of Clanobutin sodium in humans. There is insufficient toxicological data for the Therapeutic Goods Administration to establish an Acceptable Daily Intake (ADI) for humans.[1] Furthermore, a study in male goats and pregnant rats indicated potential reproductive toxicity, including a decrease in sperm quality and adverse effects on fetuses.[8] These findings necessitate a cautious approach and thorough toxicological evaluation before any consideration for human application.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway for Clanobutin-Induced Choleresis

Caption: Hypothetical signaling cascade for Clanobutin-induced choleresis.

Experimental Workflow for Assessing Choleretic Effects

Caption: Workflow for evaluating the choleretic action of Clanobutin.

Conclusion

Clanobutin sodium is a potent choleretic agent with a well-documented efficacy profile in veterinary medicine. Its ability to stimulate bile and potentially other digestive secretions presents an interesting pharmacological profile. However, the complete absence of human clinical data, coupled with concerning findings of reproductive toxicity in animal models, mandates a highly cautious and rigorous scientific approach. This guide provides a comprehensive summary of the existing preclinical data to inform future research. Any exploration of Clanobutin sodium for human therapeutic use must begin with extensive toxicological and pharmacokinetic profiling to address the current safety and data gaps. The speculative applications discussed herein should be viewed as theoretical starting points for further preclinical investigation.

References

- 1. Clanobutin sodium chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 2. The choleretic effect of menbutone and clanobutin sodium in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. egypt.msd-animal-health.com [egypt.msd-animal-health.com]

- 4. Bekatest 10% Injection [drugest.net]

- 5. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.co.za [journals.co.za]